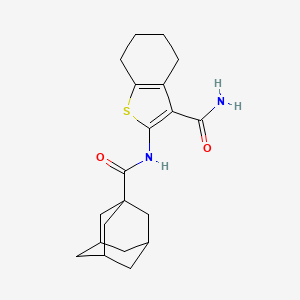

2-(ADAMANTANE-1-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Description

Properties

IUPAC Name |

2-(adamantane-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c21-17(23)16-14-3-1-2-4-15(14)25-18(16)22-19(24)20-8-11-5-12(9-20)7-13(6-11)10-20/h11-13H,1-10H2,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVDYTGSXBFAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(adamantane-1-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure combines adamantane and benzothiophene moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 414.6 g/mol. The compound features an adamantane core that enhances its lipophilicity and biological stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₄N₂O₂S |

| Molecular Weight | 414.6 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C24H34N2O2S/c1-23(2,3)16-4-5... |

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes and receptors. The adamantyl group is known to enhance the stability and bioavailability of compounds, while the benzothiophene moiety may influence various signaling pathways in cells.

Anticancer Properties

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer activity. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines:

- IC50 Values : Many studies report IC50 values in the low micromolar range for similar compounds against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and H1975 (non-small cell lung cancer) .

Antimicrobial Activity

Some studies have suggested that adamantane derivatives may possess antimicrobial properties. For example:

- Antiviral Activity : Certain adamantyl derivatives have demonstrated antiviral effects in vitro against viruses like influenza .

Study on Antitumor Activity

A study investigated the antitumor effects of related compounds in xenograft models. The results indicated that these compounds could effectively inhibit tumor growth without significant toxicity to normal tissues .

Study on Enzyme Inhibition

Another study focused on the inhibition of soluble epoxide hydrolase (sEH) by adamantane derivatives. The incorporation of an aromatic ring into the adamantane scaffold was shown to enhance inhibitory potency against sEH, suggesting a valuable direction for drug development targeting inflammatory diseases .

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzothiophene core distinguishes this compound from pyrimidinone-based analogs, such as those in Table 4 of , where 5/6-position substitutions on a pyridin-2-yl pyrimidin-4(3H)-one scaffold influence activity .

Substituent Effects

The adamantane-1-amido group contrasts with substituents like the 4-methylbenzylidene hydrazine in NCL195 (Fig. 1, ) . Adamantane’s bulkiness may hinder crystal packing efficiency compared to planar aromatic substituents, impacting solubility and bioavailability. Crystallographic studies using ORTEP-3 and WinGX could elucidate these differences in bond angles and torsion stresses.

Hydrogen Bonding Patterns

The carboxamide group enables robust hydrogen-bonding networks, as analyzed via graph set theory in . Comparable compounds with amine or hydroxyl substituents (e.g., NCL195) may form fewer or weaker hydrogen bonds, affecting stability and crystallization behavior.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is absent, inferences can be drawn from structurally related molecules:

- Lipophilicity: Adamantane derivatives typically exhibit higher logP values than pyrimidinones or pyridines, suggesting enhanced membrane permeability but reduced aqueous solubility.

- Bioactivity: Substitutions on rigid cores (e.g., pyrimidinones in Table 4 ) often correlate with improved target binding. The adamantane-benzothiophene hybrid may optimize steric complementarity for enzymes or receptors with deep hydrophobic pockets.

Crystallographic and Computational Insights

Crystallographic software suites like SHELXL and visualization tools (ORTEP-3 ) enable precise comparison of molecular geometries. For instance:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Adamantane-1-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can purity be validated?

- Methodological Answer : The compound is synthesized via addition-elimination reactions between adamantane-1-carboxylic acid derivatives and tetrahydrobenzothiophene precursors. Key steps include activating the adamantane carbonyl group using reagents like EDCl/HOBt and coupling under inert conditions. Purity is validated via HPLC with UV detection (λ = 254 nm), achieving ≥95% purity through gradient elution (acetonitrile/water with 0.1% TFA) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Use - and -NMR to confirm adamantane and tetrahydrobenzothiophene moieties. IR spectroscopy identifies amide C=O stretches (1650–1700 cm). High-resolution mass spectrometry (HRMS) verifies molecular mass (e.g., calculated for CHNOS: 382.17 g/mol). X-ray crystallography may resolve steric effects from the adamantane group .

Q. How does the adamantane group influence the compound’s stability under physiological conditions?

- Methodological Answer : Adamantane’s rigid, lipophilic structure enhances metabolic stability. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products (e.g., hydrolysis of the amide bond) to analogues lacking adamantane .

Advanced Research Questions

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound’s anti-inflammatory properties?

- Methodological Answer : Synthesize derivatives with modifications to the adamantane amide or tetrahydrobenzothiophene carboxamide. Test in vitro COX-1/COX-2 inhibition and in vivo carrageenan-induced paw edema models. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to COX-2’s active site .

Q. How can computational modeling predict this compound’s pharmacokinetic (PK) profile?

- Methodological Answer : Apply in silico tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Validate predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests. Adjust adamantane substituents to optimize oral bioavailability .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer : If in vitro assays (e.g., NF-κB inhibition) show high potency but in vivo models (e.g., LPS-induced sepsis) lack efficacy, investigate PK/PD mismatches. Measure plasma/tissue concentrations via LC-MS/MS. Modify formulation (e.g., nanoparticles) to improve solubility or target engagement .

Q. How can researchers design experiments to identify off-target interactions?

- Methodological Answer : Use proteome-wide affinity chromatography with the compound as bait. Validate hits via surface plasmon resonance (SPR) or thermal shift assays. Cross-reference with Tox21 database to prioritize high-risk off-targets (e.g., cardiac ion channels) .

Data Contradiction Analysis

Q. How should conflicting results about oxidative stress modulation be addressed?

- Methodological Answer : If studies report both antioxidant and pro-oxidant effects, evaluate experimental conditions (e.g., cell type, ROS detection method). Use standardized assays like DPPH radical scavenging and intracellular glutathione levels. Test in multiple models (e.g., RAW 264.7 macrophages vs. primary hepatocytes) .

Research Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.